1-(5-Aminopentyl)guanidine

L-homoarginine metabolism decarboxylation pathway specificity polyamine biochemistry

Researchers quantifying the L-homoarginine→homoagmatine axis require authentic homoagmatine as the sole validated downstream metabolite for GC-MS calibration (PFP derivative, m/z 542). Agmatine cannot substitute due to distinct substrate specificity of the decarboxylation machinery. • GC-MS/LC-MS Standard: Ensures quantitative accuracy in tissue metabolomics; eliminates false-negative results from co-eluting hArg interference. • Polyamine Probe: Specific precursor for aminopropylcadaverine biosynthesis in Bacillus subtilis biofilm studies. • Synthetic Building Block: DiBoc-protected homoagmatine enables marine natural product total synthesis requiring a 5-carbon aminoguanidine scaffold. • Phytochemical Reference: Biomarker for Lathyrus sativus developmental stage assessment.

Molecular Formula C6H16N4
Molecular Weight 144.22 g/mol
CAS No. 18431-52-2
Cat. No. B100117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Aminopentyl)guanidine
CAS18431-52-2
Molecular FormulaC6H16N4
Molecular Weight144.22 g/mol
Structural Identifiers
SMILESC(CCN)CCN=C(N)N
InChIInChI=1S/C6H16N4/c7-4-2-1-3-5-10-6(8)9/h1-5,7H2,(H4,8,9,10)
InChIKeyXJHFHPPZQVRVHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Aminopentyl)guanidine (CAS 18431-52-2): Procurement-Relevant Identity, Class, and Comparator Landscape


1-(5-Aminopentyl)guanidine (homoagmatine; C₆H₁₆N₄; MW 144.22 g/mol) is a guanidine-class biogenic amine that functions as the decarboxylation product of L-homoarginine (hArg). First isolated from Lathyrus sativus seedlings, it has been detected in pulses and mammals as a trace metabolite of pharmacological hArg [1]. Structurally, homoagmatine differs from its closest analog agmatine (4-(aminobutyl)guanidine) by a single methylene extension in the alkyl spacer chain (pentyl vs. butyl), a seemingly minor modification that produces quantifiable divergence in metabolic origin, biosynthetic fate, and biological potency [2][3]. Procurement decisions involving this compound must account for its distinct metabolic pathway specificity and differential activity in polyamine-dependent systems, which cannot be replicated by agmatine, noragmatine, or other in-class guanidines.

Why Agmatine or Other Guanidines Cannot Substitute for 1-(5-Aminopentyl)guanidine in Research and Industrial Applications


Substituting 1-(5-aminopentyl)guanidine with agmatine, noragmatine, or aminoguanidine introduces both qualitative and quantitative errors. Agmatine is the decarboxylation product of L-arginine, not L-homoarginine; the two guanidines arise from distinct precursor pools and participate in divergent metabolic pathways [1]. In the anesthetized rat model, pharmacological L-homoarginine was metabolized to homoagmatine but not to agmatine, demonstrating that the decarboxylation machinery discriminates between the two substrates [2]. Furthermore, in Bacillus subtilis biofilm assays at equimolar concentration (100 µM), agmatine fully restored biofilm formation while homoagmatine produced only partial restoration, with the difference mechanistically linked to differential conversion efficiency to downstream triamines [3]. Using agmatine as a surrogate for homoagmatine in either metabolic tracing studies or polyamine functional assays will generate false-negative or quantitatively misleading results. The evidence below establishes precisely where and by how much these compounds diverge.

1-(5-Aminopentyl)guanidine: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Metabolic Origin Specificity: Homoagmatine, Not Agmatine, Is the Decarboxylation Product of Pharmacological L-Homoarginine In Vivo

In anesthetized rats administered L-homoarginine (hArg) intraperitoneally at 0, 20, 220, and 440 mg/kg, homoagmatine (hAgm) was detected exclusively in organs of rats receiving the highest dose (440 µmol/kg), while agmatine (Agm) concentrations remained unchanged at all dose levels [1]. At the 440 µmol/kg dose, very low homoagmatine concentrations were measurable in lung, kidney, liver, and heart; no homoagmatine was detectable at doses of 0, 20, or 220 µmol/kg. Critically, hArg administration did not alter Agm concentrations in any organ, demonstrating that hArg is metabolized to hAgm but not to Agm. This establishes homoagmatine as the sole guanidinoamine product of pharmacological hArg metabolism, a distinction not shared by agmatine, which derives exclusively from L-arginine decarboxylation [1][2].

L-homoarginine metabolism decarboxylation pathway specificity polyamine biochemistry

Biofilm Restoration: Agmatine Fully Restores Bacillus subtilis Biofilm Formation While Homoagmatine Only Partially Restores at Equimolar Concentration

In a spermidine-deficient B. subtilis ΔspeA mutant, exogenous agmatine (100 µM) fully restored biofilm formation to wild-type levels, whereas homoagmatine (100 µM) produced only partial restoration [1]. The differential efficacy was mechanistically attributed to a smaller intracellular quantity of aminopropylcadaverine (the triamine produced from homoagmatine) compared with the amount of spermidine produced from agmatine via the SpeB-SpeD-SpeE pathway. LC-MS analysis confirmed that homoagmatine was taken up and converted to aminopropylcadaverine (tribenzoylated derivative: m/z 473.3), but the conversion efficiency was lower than that of agmatine to spermidine [1]. Noragmatine (3-aminopropylguanidine), by contrast, severely exacerbated the biofilm defect and inhibited planktonic growth, indicating that the pentyl spacer of homoagmatine occupies a functionally distinct niche between the butyl spacer of agmatine and the propyl spacer of noragmatine [1].

Bacillus subtilis biofilm spermidine analogue polyamine structure-function

GC-MS Chromatographic Resolution: Homoagmatine and Agmatine PFP Derivatives Are Unambiguously Resolved by Retention Time and Diagnostic Ions

Under identical GC-MS conditions with pentafluoropropionyl (PFP) derivatization, the PFP derivative of homoagmatine (hAgm-(PFP)₄) elutes at approximately 9.95 min with a characteristic ion at m/z 542, while the PFP derivative of agmatine (Agm-(PFP)₄) elutes earlier with its characteristic ion at m/z 528 [1]. The retention time difference arises from the additional methylene group in homoagmatine. However, a critical analytical caution was discovered: the hArg-(PFP)₅ derivative co-elutes very closely with hAgm-(PFP)₄ (retention time 9.92 min vs. 9.95 min) and shares the m/z 528 fragment, creating potential interference if only m/z 528 is monitored [1]. Therefore, reliable homoagmatine quantification requires monitoring the m/z 542 ion specific to hAgm-(PFP)₄ and/or using chemically synthesized authentic homoagmatine as a reference standard to confirm retention time identity [1]. The GC-MS method achieved a lower limit of quantitation of 0.5 µM for agmatine in tissue homogenates, with accuracy (recovery) of 75–120% and precision (RSD) of 7–25% [1].

GC-MS analytical method polyamine quantification PFP derivatization

Biosynthetic Precursor Divergence: Homoagmatine Derives from Cadaverine, Agmatine from Putrescine—Enabling Distinct Triamine Product Outcomes

Homoagmatine is synthesized by guanidination of cadaverine (1,5-diaminopentane) using Goodman's reagent (S-methylisothiourea), while agmatine is analogously synthesized from putrescine (1,4-diaminobutane) [1][2]. In B. subtilis, this precursor difference propagates to distinct triamine products: homoagmatine is converted by SpeB (agmatine ureohydrolase) to cadaverine and then by SpeD/SpeE to aminopropylcadaverine, whereas agmatine is converted to putrescine and then to spermidine [1]. The differential production of aminopropylcadaverine versus spermidine was confirmed by LC-MS analysis of benzoylated cell extracts, with tribenzoylated aminopropylcadaverine (m/z 473.3) detected exclusively in homoagmatine-treated ΔspeA cells [1]. Notably, the amount of aminopropylcadaverine produced from homoagmatine was smaller than the amount of spermidine produced from agmatine, directly explaining the partial versus full biofilm restoration phenotypes [1]. This precursor-product relationship is structurally constrained: the pentyl spacer of homoagmatine yields a triamine with a 5-3 carbon backbone pattern (aminopropylcadaverine), distinct from the 4-3 pattern of spermidine derived from agmatine.

polyamine biosynthesis cadaverine pathway aminopropylcadaverine

Natural Occurrence and Tissue Distribution: Homoagmatine Accumulates in Lathyrus sativus Embryo Axis While Agmatine Shows Broader Phylogenetic Distribution

Homoagmatine was first isolated and characterized as a new guanidinoamine from Lathyrus sativus (chickling pea) seedlings, with structural identity confirmed by IR spectroscopy and comparison with chemically synthesized material [1][2]. In developing L. sativus seedlings, homoagmatine specifically accumulates in the embryo axis while its precursor homoarginine is lost from cotyledons, whereas agmatine, putrescine, cadaverine, spermidine, and spermine show broader distribution across both cotyledons and embryo axis [1][2]. The progressive accumulation of homoagmatine parallels increases in DNA, RNA, and protein content in the embryo axis, suggesting a role in seedling development distinct from the more ubiquitous polyamine pool [2]. This tissue-specific accumulation pattern and restricted phylogenetic occurrence (primarily Leguminosae) differentiate homoagmatine from agmatine, which is widely distributed across plants, bacteria, and mammals.

phytochemistry Lathyrus sativus guanidinoamine natural products

1-(5-Aminopentyl)guanidine: Evidence-Backed Research and Industrial Application Scenarios


Tracing L-Homoarginine Metabolic Fate in Cardiovascular and Renal Disease Models

Studies investigating the metabolism of pharmacological or endogenous L-homoarginine require authentic homoagmatine as the sole validated downstream guanidinoamine metabolite. As demonstrated by Tsikas et al. (2020), hArg is metabolized to homoagmatine but not to agmatine in rat tissues [1]. Researchers measuring the hArg→hAgm axis in plasma, urine, or organ homogenates must use synthetic homoagmatine as a GC-MS or LC-MS calibration standard with monitoring of the m/z 542 ion (PFP derivative) to avoid interference from co-eluting hArg [1]. Agmatine cannot substitute as a surrogate analyte in these assays.

Polyamine Functional Complementation Assays Using Aminopropylcadaverine-Dependent Phenotypes

In Bacillus subtilis and other bacterial systems, homoagmatine serves as the specific precursor for intracellular biosynthesis of aminopropylcadaverine, a spermidine analogue that partially restores biofilm formation in spermidine-deficient mutants [2]. This partial complementation phenotype is mechanistically informative: it reveals the degree to which aminopropylcadaverine can functionally replace spermidine in biofilm matrix gene activation. Procuring homoagmatine rather than agmatine is essential when the experimental goal is to dissect the structure-activity relationship of the triamine aminopropyl moiety versus the aminobutyl moiety of spermidine [2].

Plant Secondary Metabolism and Legume Phytochemical Profiling

Homoagmatine is a taxonomically restricted guanidinoamine found in Lathyrus sativus, Wisteria floribunda, and Canavalia gladiata seeds [3][4]. Phytochemical laboratories conducting metabolomic profiling of legume species require authentic homoagmatine reference material for unambiguous identification by retention time matching and mass spectral library confirmation. The compound's specific accumulation in embryo axis tissue during seedling development makes it a candidate biomarker for developmental stage assessment in Lathyrus research [3].

Synthetic Chemistry of Linear Aminoguanidine Building Blocks and Marine Natural Product Total Synthesis

DiBoc-protected homoagmatine serves as a linear aminoguanidine building block in the total synthesis of marine natural products, prepared from Goodman's reagent and cadaverine in parallel with DiBoc-agmatine from putrescine [5]. The pentyl spacer of homoagmatine provides a one-carbon-longer scaffold compared to the butyl spacer of agmatine, enabling access to natural products that require a 5-carbon aminoguanidine moiety. Procurement of homoagmatine in adequate purity is necessary for synthetic chemistry groups pursuing these specific total synthesis routes [5].

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